AKR1B10 Inhibitory Activity: Quantified Comparison with High-Potency Analog AKR1B10-IN-1
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one inhibits human recombinant AKR1B10 with an IC50 of 240 nM [1]. In contrast, the optimized inhibitor AKR1B10-IN-1 exhibits an IC50 of 3.5 nM under comparable conditions . This quantifiable difference in potency establishes a clear utility gradient: the target compound serves as a lower-potency probe for systems requiring moderate AKR1B10 inhibition or for structure-activity relationship (SAR) studies aiming to understand the contribution of the simple pyridinone core to activity.
| Evidence Dimension | AKR1B10 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | AKR1B10-IN-1: 3.5 nM |
| Quantified Difference | ~68.6-fold lower potency |
| Conditions | Recombinant human AKR1B10 enzyme assay; substrate: pyridine-3-aldehyde. |
Why This Matters
This quantifies the potency gap, enabling researchers to select the appropriate tool compound for dose-response studies or to benchmark novel derivatives.
- [1] BindingDB. BDBM50362838 CHEMBL249448. Affinity Data for AKR1B10. View Source
